Calcium iodide, hexahydrate

Vue d'ensemble

Description

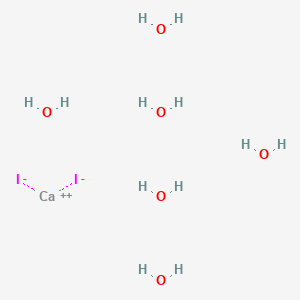

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium (Ca) and iodine (I). It appears as a colorless, deliquescent solid that readily absorbs moisture from the air. Due to its high solubility in water, its properties are similar to those of other related salts, such as calcium chloride. Notably, it finds applications in photography and is also used as a source of iodine in cat food .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Effects

- Calcium iodide hexahydrate has been compared with other substances like iodine-potassium iodide for its antimicrobial effects, especially in the context of endodontics. Studies have shown that calcium hydroxide, often used in conjunction with iodine, can be effective in reducing microbial cultures in root canals (Safavi et al., 1985).

Heat Storage Performance

- The compound has been studied for its potential in heat storage applications, particularly in phase change materials (PCMs). Research indicates that calcium chloride hexahydrate is effective for energy conservation in engineering applications due to its heat storage and discharging capabilities (Zhu et al., 2008).

Crystal Structure

- The crystal structure of calcium diiodate(V) hexahydrate has been analyzed, revealing insights into its molecular configuration. This knowledge is crucial for understanding how calcium iodide hexahydrate interacts in different chemical environments (Braibanti et al., 1971).

Phase Change Material (PCM) Research

- Calcium iodide hexahydrate's role as a PCM in thermal energy storage systems is notable. Studies have focused on its thermal cycling and supercooling properties, demonstrating its potential in heating and cooling systems for buildings or storage (Tyagi & Buddhi, 2008).

Geological Applications

- In geology, the iodine to calcium ratios in marine carbonate, involving compounds like calcium iodide hexahydrate, have been used as proxies to study ancient oceanic anoxic events, providing insights into historical climatic changes (Lu et al., 2010).

Propriétés

IUPAC Name |

calcium;diiodide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH12I2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide, hexahydrate | |

CAS RN |

10031-31-9 | |

| Record name | Calcium iodide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.